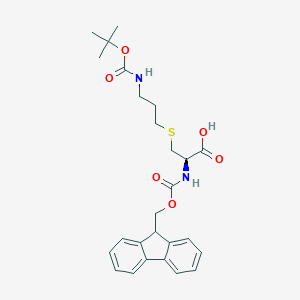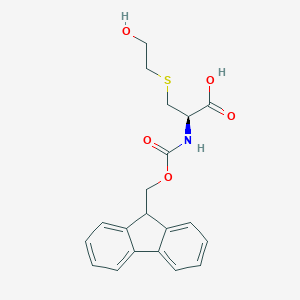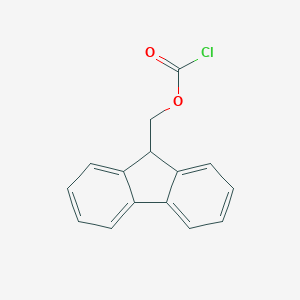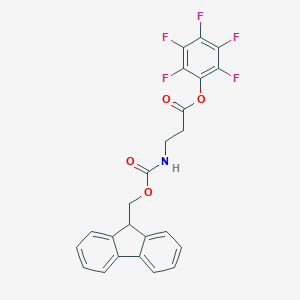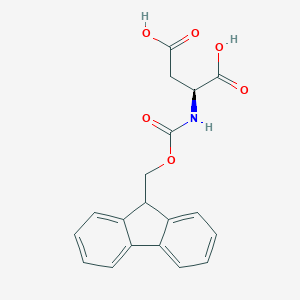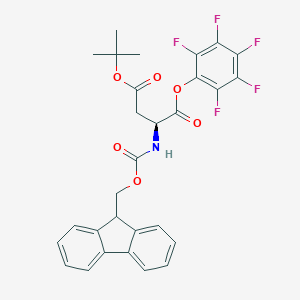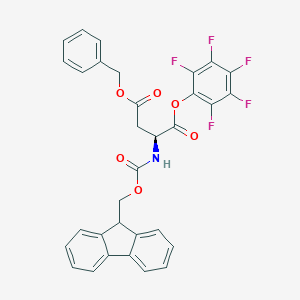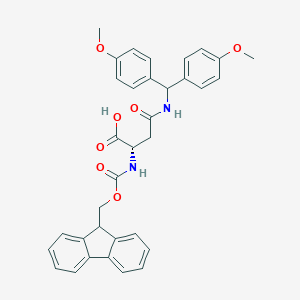
Fmoc-Ala-OPfp
Overview
Description
Fmoc-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is a derivative of the amino acid alanine . It is used in solid-phase peptide synthesis (SPPS) as a pre-formed pentafluorophenyl ester for coupling of alanine amino-acid residues .
Synthesis Analysis
Fmoc-Ala-OPfp is synthesized for use in solid-phase peptide synthesis (SPPS). The process involves the formation of a pentafluorophenyl ester for the coupling of alanine amino-acid residues . The synthesis of Fmoc-Ala-OPfp is potentially useful for proteomics studies .
Molecular Structure Analysis
The molecular formula of Fmoc-Ala-OPfp is C24H16F5NO4, and it has a molar mass of 477.38 g/mol . Alanine, one of the simplest amino acids, has a methyl group as the side chain. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .
Chemical Reactions Analysis
Fmoc-Ala-OPfp is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed . Fmoc-Ala-OPfp has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .
Physical And Chemical Properties Analysis
Fmoc-Ala-OPfp is a white to light yellow powder . It has a melting point of 170-185 °C . It is soluble in DMF .
Scientific Research Applications
Peptide Synthesis
Fmoc-Ala-OPfp is used in the synthesis of peptides. It is a pre-formed pentafluorophenyl ester for coupling of alanine amino-acid residues by Fmoc SPPS . The use of Fmoc-Ala-OPfp enables bromophenol blue monitoring of amide bond formation .
Homologation of Alpha-Amino Acids to Beta-Amino Acids
Fmoc-amino acid OPfp esters, including Fmoc-Ala-OPfp, were utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .
Self-Assembly of Modified Amino Acids
Fmoc protected single amino acids, including Fmoc-Ala-OPfp, have been shown to self-assemble into various structures that serve as excellent bio-organic scaffolds for diverse applications . These self-assembled structures have unique properties and can be used as functional materials .
Control of Morphologies
The ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) has been demonstrated . Controlled morphological transitions were observed through solvent variation .
Design of Distinct Micro/Nanostructures
Fmoc protected aliphatic single amino acids, including Fmoc-Ala-OPfp, are novel scaffolds for the design of distinct micro/nanostructures . These structures can be tuned by control of the environmental parameters .
Orthogonal Deprotection Strategy
Fmoc-Ala-OPfp can be used in an orthogonal deprotection strategy, which provides improved synthesis of certain compounds .
Mechanism of Action
Target of Action
Fmoc-Ala-OPfp, also known as N-α-Fmoc-L-alanine pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its main target is the amino acid residues that are being coupled in the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
Fmoc-Ala-OPfp acts as an activated ester, facilitating the coupling of alanine amino-acid residues during Fmoc SPPS . The Fmoc group serves as a temporary protecting group for the amino group during peptide synthesis . It is removed by a base, usually piperidine , allowing the amino group to participate in the formation of peptide bonds.
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-Ala-OPfp is the peptide synthesis pathway. In this process, Fmoc-Ala-OPfp enables the formation of peptide bonds, which link amino acids together to form peptides or proteins . The use of Fmoc-Ala-OPfp allows for the monitoring of amide bond formation through bromophenol blue .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) is an important property for its use in peptide synthesis .
Result of Action
The result of Fmoc-Ala-OPfp’s action is the successful coupling of alanine amino-acid residues during peptide synthesis . This contributes to the formation of the desired peptide or protein.
Action Environment
The action of Fmoc-Ala-OPfp is influenced by several environmental factors. For instance, the reaction temperature can affect the rate of peptide bond formation. Additionally, the pH of the reaction environment is crucial as the removal of the Fmoc group requires a basic environment . The compound is typically stored at a temperature between 15-25°C .
Safety and Hazards
Future Directions
Fmoc protected aliphatic single amino acids, including Fmoc-Ala-OPfp, are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach . This can be tuned by control of the environmental parameters . The self-assembly of Fmoc protected single amino acids has attracted great interest owing to their ease of synthesis and applications as functional materials .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453673 | |
| Record name | Fmoc-Ala-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-OPfp | |
CAS RN |
86060-86-8 | |
| Record name | Fmoc-Ala-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-alanin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





